molecular formula C8H6ClNO3 B8785099 1-(2-Chloro-3-nitrophenyl)ethanone

1-(2-Chloro-3-nitrophenyl)ethanone

Cat. No. B8785099
M. Wt: 199.59 g/mol
InChI Key: CLNZAUGOXHAXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05017604

Procedure details

According to the procedure of Example 2, ethyl 2-chloro-3-nitro-β-oxobenzenepropanoate (14.0 g, 51.5 mmol) is reacted with 30% water/trifluoroacetic acid to give 1-(2-chloro-3-nitrophenyl)ethanone (9.0 g, 87%), mp=41-43° C.
Name
ethyl 2-chloro-3-nitro-β-oxobenzenepropanoate
Quantity
14 g
Type
reactant
Reaction Step One
Name
water trifluoroacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:11](=[O:18])[CH2:12]C(OCC)=O.O.FC(F)(F)C(O)=O>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:11](=[O:18])[CH3:12] |f:1.2|

Inputs

Step One
Name
ethyl 2-chloro-3-nitro-β-oxobenzenepropanoate
Quantity
14 g
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C(CC(=O)OCC)=O
Step Two
Name
water trifluoroacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.